(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring substituted with bromine, fluorine, hydroxyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of substituents: The bromine, hydroxyl, methoxy, and fluorine groups are introduced through various substitution reactions.
Final assembly: The final product is obtained by coupling the substituted diazinane ring with the appropriate phenyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the diazinane ring or the phenyl groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom could result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be investigated. Its ability to modulate specific molecular pathways could make it a valuable therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it suitable for use in catalysis or as a precursor for advanced materials .
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Carboxymethyl chitosan: A biocompatible hydrogel used in biomedical applications.
Uniqueness
The uniqueness of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione lies in its specific combination of substituents and the resulting chemical and biological properties. This makes it distinct from other compounds with similar core structures but different functional groups.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O5/c1-28-15-8-11(7-14(20)16(15)24)6-13-17(25)22-19(27)23(18(13)26)9-10-2-4-12(21)5-3-10/h2-8,24H,9H2,1H3,(H,22,25,27)/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJVFSUVUIZPZ-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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